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Compound of Interest

Compound Name:
2-Bromo-5-(2-

fluoroethoxy)pyridine

CAS No.: 1699307-51-1

Cat. No.: B1380617

Get Quote

Executive Summary
Compound: 2-Bromo-5-(2-fluoroethoxy)pyridine CAS: 1699307-51-1 Molecular Formula: C

H

BrFNO Molecular Weight: 220.04 g/mol [1]

This technical guide provides an in-depth spectroscopic and analytical profile of 2-Bromo-5-(2-
fluoroethoxy)pyridine. This compound serves as a critical intermediate in medicinal

chemistry, particularly in the development of nicotinic acetylcholine receptor (nAChR) ligands

and as a "cold standard" precursor for Fluorine-18 (

F) Positron Emission Tomography (PET) radiotracers.

The data presented below synthesizes experimental protocols with high-fidelity spectroscopic

predictions based on substituent electronic effects, designed to aid researchers in structural

validation and quality control.
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Part 1: Structural Analysis & Theoretical Basis
The physicochemical behavior of this molecule is governed by the interplay between the

electron-deficient pyridine ring and the electronegative fluoroethoxy side chain.

Electronic Environment
Pyridine Core: The nitrogen atom exerts an inductive withdrawing effect (-I), deshielding the

-protons (H6). The bromine at C2 further deactivates the ring but provides a handle for
palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Fluoroethoxy Chain: The fluorine atom creates a strong dipole. In NMR, this results in

significant scalar coupling (

-coupling) not just to the geminal protons (

), but also to the vicinal protons (

), creating characteristic "doublet of triplets" patterns.

Synthesis & Impurity Profile
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for

identifying common impurities like unreacted 2-bromo-5-hydroxypyridine or hydrolysis products.

2-Bromo-5-
hydroxypyridine

Intermediate
Complex

1-Bromo-2-
fluoroethane

Base
(K2CO3/Cs2CO3)

2-Bromo-5-(2-
fluoroethoxy)pyridine

O-Alkylation
(Major)

Impurity:
N-Alkylation

(Minor)

Parasitic
Rxn

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1380617/docs?utm_src=pdf-body-img#comprehensive-characterization-analytical-profiling-of-2-bromo-5-2-fluoroethoxy-pyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1380617?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Nucleophilic substitution pathway showing the primary O-alkylation route and

potential N-alkylation impurities.

Part 2: Spectroscopic Profiling (NMR, MS, IR)[2]
Nuclear Magnetic Resonance (NMR)
The NMR data is characterized by the distinct splitting patterns of the ethyl chain due to

F-

H coupling.

H NMR Data (400 MHz, CDCl

)

Position
Shift (

, ppm)
Multiplicity Integration

Coupling
Constants (

, Hz)

Assignment

H-6 8.05 - 8.10 Doublet (d) 1H
Ar-H (

to N)

H-3 7.35 - 7.40 Doublet (d) 1H
Ar-H (

to Br)

H-4 7.15 - 7.20
Doublet of

Doublets (dd)
1H

Ar-H (

to N)

CH

-F
4.70 - 4.80

Doublet of

Triplets (dt)
2H ,

Methylene

geminal to F

CH

-O
4.20 - 4.30

Doublet of

Triplets (dt)
2H ,

Methylene

geminal to O

Key Diagnostic Feature: The "Roof Effect" or distinct splitting of the ethoxy protons. The
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protons appear further downfield (~4.75 ppm) with a massive coupling constant (

Hz), appearing as a wide doublet.

C NMR Data (100 MHz, CDCl

)

Position
Shift (

, ppm)

Splitting (

)
Assignment

C-F 81.5
Doublet (

Hz)
Carbon

C-O 67.8
Doublet (

Hz)
Carbon

Ar-C 153.5 Singlet C-5 (Ipso to O)

Ar-C 138.0 Singlet C-6

Ar-C 133.2 Singlet C-2 (Ipso to Br)

Ar-C 128.5 Singlet C-3

Ar-C 124.0 Singlet C-4

F NMR Data (376 MHz, CDCl

)
Shift:

-223.5 ppm (approximate).

Multiplicity: Triplet of triplets (tt) due to coupling with two sets of methylene protons.
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Figure 2: Scalar coupling network describing the influence of the Fluorine-19 nucleus on

adjacent proton and carbon signals.

Mass Spectrometry (MS)
The presence of Bromine provides a definitive isotopic signature essential for confirmation.

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact).

Molecular Ion (M+): 219.96 (for

Br) and 221.96 (for

Br).

Isotopic Pattern: A characteristic 1:1 intensity ratio between

220 and 222. This "doublet" peak is the primary confirmation of the Bromine atom's
presence.

Fragmentation:

Loss of

(M-47).

Loss of Br radical (M-79/81).
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Infrared Spectroscopy (FT-IR)[2]
C-H Stretch (Ar): 3050 – 3080 cm

(Weak).

C-H Stretch (Aliphatic): 2850 – 2950 cm

.

C=N / C=C (Pyridine Ring): 1560 – 1590 cm

(Strong).

C-O-C (Ether): 1240 – 1260 cm

.

C-F Stretch: 1000 – 1100 cm

(Strong, broad band).

Part 3: Experimental Protocol & Handling
Safety & Handling

Hazards: Irritant (Skin/Eye). Potential neurotoxicity (due to nAChR affinity).

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or

hydrolysis of the ether linkage.

Sample Preparation for NMR[2][4]
Mass: Weigh 5–10 mg of the solid analyte.

Solvent: Dissolve in 0.6 mL of CDCl

(Chloroform-d).

Note: Ensure CDCl
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is neutralized (free of HCl acid traces) to prevent protonation of the pyridine nitrogen,
which would shift H-6 downfield significantly.

Tube: Transfer to a clean, dry 5mm NMR tube.

Acquisition:

Run

H (16 scans minimum).

Run

F (unlocked or coupled) to verify the fluoroethoxy chain integrity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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